Cevipabulin
Overview
Description
Cevipabulin, also known as TTI-237, is a synthetic tubulin inhibitor with significant anticancer activity. It is widely recognized as a microtubule-stabilizing agent that binds to the vinblastine site on tubulin. This compound has been used in clinical trials for the treatment of advanced malignant solid tumors .
Mechanism of Action
Target of Action
Cevipabulin, a novel synthetic molecule, primarily targets microtubules in cells . Microtubules, composed of αβ-tubulin heterodimers, are crucial structural and regulatory components of cells . They play key roles in many important cellular events, especially cell division .
Mode of Action
This compound appears to bind at the vinca site on β-tubulin, but it also exhibits some properties similar to those of taxane-site ligands, such as enhancing tubulin polymerization . Interestingly, in addition to binding to the vinblastine site, this compound also binds to a new site on α-tubulin . This new site is responsible for its tubulin degradation effect .
Biochemical Pathways
This compound affects the microtubule assembly pathway . It enhances the longitudinal interactions but inhibits the lateral interactions of tubulins, thus inducing tubulin protofilament polymerization . This leads to the tangling of tubulins into irregular aggregates .
Pharmacokinetics
It is known that this compound isstable and water-soluble , and can be administered intravenously or orally in saline . These properties suggest that this compound may have good bioavailability, but more research is needed to confirm this.
Result of Action
This compound’s binding to the new site on α-tubulin pushes the αT5 loop outward, making the nonexchangeable GTP exchangeable . This reduces the stability of tubulin, leading to its destabilization and degradation . As a result, this compound promotes cell death by interfering with the crucial structural and regulatory function of microtubules in cells .
Biochemical Analysis
Biochemical Properties
Cevipabulin plays a significant role in biochemical reactions, particularly in its interaction with tubulin, a globular protein that is the main constituent of microtubules in cells . This compound binds to tubulin, affecting its stability and leading to its destabilization and degradation .
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It has been found to down-regulate tubulin protein levels in different cells . This effect of this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through specific binding interactions with biomolecules. It is widely accepted as a microtubule-stabilizing agent by binding to the vinblastine site on tubulin . It has been revealed that this compound also binds to a new site on α-tubulin . This binding interaction leads to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For instance, a study carried out a label-free quantitative proteomic analysis on a 6-hour this compound-treated human cervical adenocarcinoma cell line HeLa . The study found that this compound significantly down-regulated the protein level of α-tubulin, β-tubulin, and their isoforms with high selectivity .
Chemical Reactions Analysis
Cevipabulin undergoes several types of chemical reactions, including binding to specific sites on tubulin. It binds to the vinblastine site on β-tubulin and a novel site on α-tubulin, leading to tubulin destabilization and degradation . The compound’s interaction with tubulin involves the exchange of nonexchangeable GTP, reducing the stability of tubulin and promoting its degradation . Common reagents and conditions used in these reactions include various solvents and catalysts that facilitate the binding of this compound to tubulin.
Scientific Research Applications
Cevipabulin has been extensively studied for its anticancer properties. It has shown significant activity against a variety of tumors, including those resistant to paclitaxel and vincristine . The compound’s ability to bind to multiple sites on tubulin makes it a promising candidate for the development of new anticancer drugs. Additionally, this compound’s unique mechanism of action has provided valuable insights into the development of tubulin degraders as a new generation of antimicrotubule drugs .
Comparison with Similar Compounds
Cevipabulin is unique in its ability to bind to both the vinblastine site on β-tubulin and a novel site on α-tubulin . This dual binding mechanism distinguishes it from other microtubule-stabilizing agents, such as taxanes and vinca alkaloids, which primarily target β-tubulin . Similar compounds include triazolopyrimidines, which are also microtubule-stabilizing agents that bind to the vinca site on tubulin . this compound’s unique binding properties and mechanism of action make it a promising candidate for the development of new anticancer therapies.
Properties
IUPAC Name |
5-chloro-6-[2,6-difluoro-4-[3-(methylamino)propoxy]phenyl]-N-[(2S)-1,1,1-trifluoropropan-2-yl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClF5N6O/c1-9(18(22,23)24)28-16-14(15(19)29-17-26-8-27-30(16)17)13-11(20)6-10(7-12(13)21)31-5-3-4-25-2/h6-9,25,28H,3-5H2,1-2H3/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZPCOQWSYNWLU-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(F)(F)F)NC1=C(C(=NC2=NC=NN12)Cl)C3=C(C=C(C=C3F)OCCCNC)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClF5N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00233997 | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849550-05-6 | |
Record name | Cevipabulin [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0849550056 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cevipabulin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12533 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Cevipabulin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00233997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CEVIPABULIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P14M0DWS2J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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